molecular formula C11H6BrNO B12963088 2-Bromo-5-(3-ethynylphenyl)oxazole

2-Bromo-5-(3-ethynylphenyl)oxazole

Cat. No.: B12963088
M. Wt: 248.07 g/mol
InChI Key: YZRIJOUSBHJSDK-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-ethynylphenyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom and an ethynyl group attached to the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-ethynylphenyl)oxazole can be achieved through several methods. One common approach involves the use of palladium-catalyzed direct arylation of oxazoles. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring. For example, the reaction of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles .

Another method involves the use of tosylmethyl isocyanide (TosMIC) in the Van Leusen oxazole synthesis. This approach allows for the preparation of 4,5-disubstituted oxazoles in high yields. The reaction typically involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yields

Properties

Molecular Formula

C11H6BrNO

Molecular Weight

248.07 g/mol

IUPAC Name

2-bromo-5-(3-ethynylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H6BrNO/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h1,3-7H

InChI Key

YZRIJOUSBHJSDK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CN=C(O2)Br

Origin of Product

United States

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